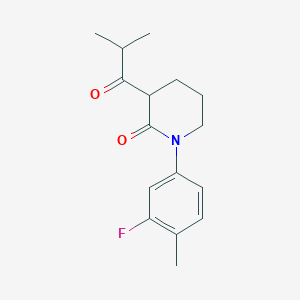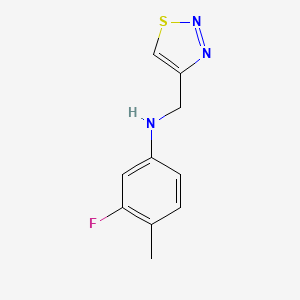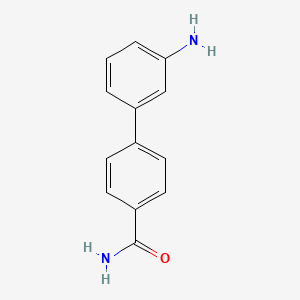
4-(3-Aminophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenyl)benzamide is an organic compound with the molecular formula C13H12N2O. It is a derivative of benzamide, where the benzamide moiety is substituted with an aminophenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(3-Aminophenyl)benzamide can be synthesized through several methods. One common approach involves the acylation of 3-aminobenzamide with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the reduction of 3-nitrobenzamide to 3-aminobenzamide, followed by acylation with benzoyl chloride. This two-step process is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method involves the use of a microreactor system to carry out the acylation reaction. The microreactor system allows for precise control of reaction conditions, leading to higher yields and better product quality. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(3-Aminophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Aminophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(3-Aminophenyl)benzamide can be compared with other similar compounds, such as:
4-(4-Aminophenyl)benzamide: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
4-(3-Nitrophenyl)benzamide: Contains a nitro group instead of an amino group, resulting in different chemical properties and uses.
4-(3-Hydroxyphenyl)benzamide: Contains a hydroxyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
166386-42-1 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-(3-aminophenyl)benzamide |
InChI |
InChI=1S/C13H12N2O/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H2,15,16) |
Clé InChI |
BFSISENVIZHEQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13241027.png)
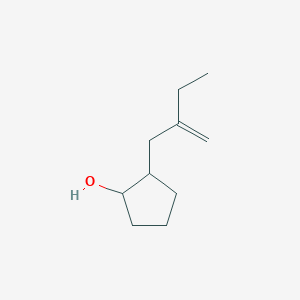
![(Cyclopropylmethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13241054.png)
![[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B13241059.png)
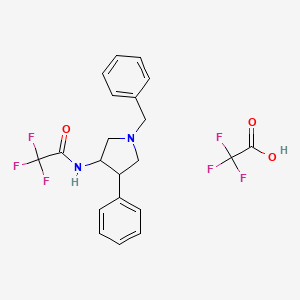
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13241075.png)
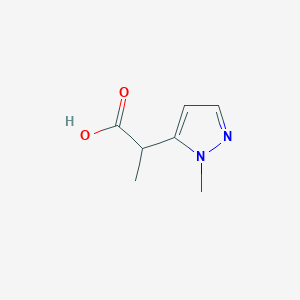
![2-[(Butan-2-yl)amino]-5-fluorobenzonitrile](/img/structure/B13241083.png)
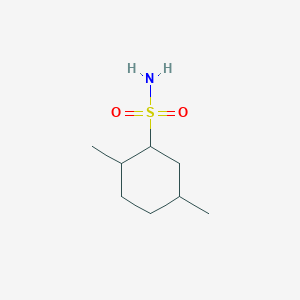
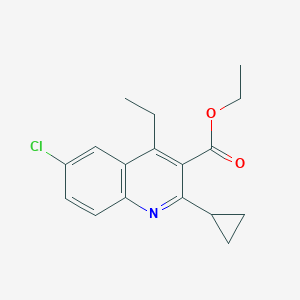
![(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene](/img/structure/B13241093.png)
